molecular formula C21H30N2O2 B13960242 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate CAS No. 63990-40-9

2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate

Cat. No.: B13960242
CAS No.: 63990-40-9
M. Wt: 342.5 g/mol
InChI Key: YBTSMQLFDICCCT-UHFFFAOYSA-N
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Description

8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of organocatalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.

    Industry: Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo[3.2.1]octane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.

    Other Diazabicyclo Compounds: Compounds with similar diazabicyclo cores, such as certain pharmaceuticals and natural products.

Uniqueness

What sets 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane apart is its specific substitution pattern and the presence of the phenylcyclopentylcarbonyloxy group

Properties

CAS No.

63990-40-9

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C21H30N2O2/c1-22-18-9-10-19(22)16-23(15-18)13-14-25-20(24)21(11-5-6-12-21)17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3

InChI Key

YBTSMQLFDICCCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)CCOC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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